molecular formula C16H18F6N5O5P B1234520 Sitagliptin phosphate CAS No. 654671-78-0

Sitagliptin phosphate

Cat. No.: B1234520
CAS No.: 654671-78-0
M. Wt: 505.31 g/mol
InChI Key: IQFYVLUXQXSJJN-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sitagliptin phosphate primarily targets the enzyme known as dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a serine protease that plays a significant role in glucose metabolism. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for the regulation of insulin and glucagon secretion .

Mode of Action

this compound acts as a competitive inhibitor of DPP-4 . By inhibiting DPP-4, this compound increases and prolongs the activity levels of incretins . This leads to an increase in insulin release and a decrease in glucagon levels in a glucose-dependent manner . The result is improved control of blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, leading to increased levels of active GLP-1 and GIP . These hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from pancreatic alpha cells in a glucose-dependent manner .

Pharmacokinetics

this compound exhibits a bioavailability of 87% . Minor metabolic pathways are mediated mainly by cytochrome p450 (CYP)3A4 and to a lesser extent by CYP2C8 . The elimination half-life of this compound is between 8 to 14 hours .

Result of Action

The primary molecular and cellular effect of this compound’s action is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon secretion, this compound helps to lower blood glucose levels, particularly after meals . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Biochemical Analysis

Biochemical Properties

Sitagliptin phosphate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon release in a glucose-dependent manner . This compound interacts with DPP-4 by binding to its active site, preventing the enzyme from degrading incretin hormones .

Cellular Effects

This compound affects various types of cells and cellular processes. It enhances insulin secretion from pancreatic beta cells and reduces glucagon release from alpha cells. This dual action helps to stabilize blood glucose levels. Additionally, this compound influences cell signaling pathways by increasing the levels of active incretin hormones, which in turn activate downstream signaling cascades that promote insulin secretion and inhibit glucagon release . The compound also affects gene expression related to insulin production and glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to increased levels of GLP-1 and GIP. These hormones bind to their respective receptors on pancreatic cells, triggering a cascade of intracellular events that result in increased insulin secretion and decreased glucagon release . This compound also modulates gene expression by enhancing the transcription of genes involved in insulin synthesis and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods. Studies have shown that this compound can significantly reduce glycated hemoglobin (HbA1c) levels within one month of treatment, with continued improvements observed over three months . Long-term studies indicate that this compound remains effective in controlling blood glucose levels without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to reduce body weight loss, improve lung and testis indices, and enhance antioxidant and anti-inflammatory responses at a dosage of 10 mg/kg . Higher doses have been associated with increased plasma levels of active incretin hormones and improved glucose tolerance . Excessive dosages may lead to adverse effects such as hypoglycemia and gastrointestinal disturbances .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, with minor metabolic pathways mediated by cytochrome P450 enzymes CYP3A4 and CYP2C8 . The compound’s inhibition of DPP-4 leads to increased levels of active incretin hormones, which enhance insulin secretion and reduce glucagon release. These metabolic effects contribute to improved glycemic control in patients with type 2 diabetes .

Transport and Distribution

This compound is well-absorbed and distributed within the body. It has a bioavailability of approximately 87% and is moderately bound to plasma proteins (38%) . The compound is transported to various tissues, including the pancreas, where it exerts its therapeutic effects. This compound is primarily excreted through the kidneys, with 79% of the dose eliminated as the unchanged parent compound .

Subcellular Localization

This compound is localized within the cytoplasm of pancreatic cells, where it inhibits the DPP-4 enzyme. This subcellular localization is crucial for its activity, as it allows the compound to interact with its target enzyme and prevent the degradation of incretin hormones . The compound’s localization within the cytoplasm also facilitates its interaction with other cellular components involved in insulin secretion and glucose metabolism .

Preparation Methods

The preparation of sitagliptin phosphate can be achieved through several synthetic routes. Two effective processes have been developed: chemical resolution and asymmetric hydrogenation .

Scientific Research Applications

Clinical Applications

1. Type 2 Diabetes Management

Sitagliptin phosphate is indicated as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes. It works by inhibiting DPP-4, which slows the degradation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism results in enhanced insulin synthesis and reduced glucagon release, leading to better blood glucose regulation .

Efficacy Studies:

  • In Phase III clinical trials, sitagliptin has demonstrated significant reductions in glycosylated hemoglobin (HbA1c), with reductions ranging from 0.5% to 0.9% depending on whether it was used alone or in combination with other medications such as metformin or pioglitazone .
  • A meta-analysis confirmed that sitagliptin is effective and well-tolerated compared to placebo, making it a viable option for patients who are inadequately controlled on diet alone .

2. Special Populations

Recent studies have focused on the efficacy of sitagliptin in older adults with type 2 diabetes. One study showed that sitagliptin treatment led to significant improvements in fasting plasma glucose and HbA1c levels without serious adverse effects over a 12-month period .

Emerging Applications

1. COVID-19 Treatment

Sitagliptin has been investigated for its potential benefits in patients with type 2 diabetes hospitalized due to COVID-19. A retrospective study indicated that patients treated with sitagliptin had reduced mortality rates and improved clinical outcomes compared to those receiving standard care . This suggests that sitagliptin may play a role beyond glycemic control, potentially modulating inflammatory responses associated with viral infections.

2. Combination Therapies

Sitagliptin is often used in combination with other antidiabetic agents to enhance therapeutic outcomes. For instance, studies have shown that combining sitagliptin with metformin or thiazolidinediones can provide additive benefits in glycemic control while maintaining a favorable safety profile .

Pharmacokinetics and Safety Profile

This compound is characterized by:

  • Oral Bioavailability: Approximately 87%, unaffected by food intake.
  • Peak Plasma Concentration: Achieved within 2 hours post-administration.
  • Metabolism: Minimal hepatic metabolism; primarily excreted unchanged via urine (about 79%) .

The safety profile of sitagliptin is generally favorable, with low incidences of hypoglycemia and weight gain reported in clinical trials .

Case Studies

Several case studies have highlighted the effectiveness of sitagliptin in real-world settings:

  • Case Study on Efficacy: A patient with poorly controlled type 2 diabetes experienced significant improvements in HbA1c levels after initiating treatment with sitagliptin alongside lifestyle modifications.
  • Case Study on Safety: Another case reported no adverse effects during long-term sitagliptin therapy, reinforcing its tolerability among diverse patient populations.

Comparison with Similar Compounds

Sitagliptin phosphate is compared with other DPP-4 inhibitors, such as:

This compound is unique due to its well-tolerated profile, high efficacy, and extensive clinical use .

Biological Activity

Sitagliptin phosphate is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Sitagliptin functions by inhibiting the DPP-IV enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of GLP-1, sitagliptin enhances insulin secretion in response to meals, thereby reducing blood glucose levels. Notably, sitagliptin displays over 2600-fold selectivity for DPP-IV compared to other proline-specific peptidases, with an IC50 value of approximately 18 nM .

Additionally, sitagliptin has been shown to exert DPP-IV-independent effects . Research indicates that it can stimulate GLP-1 secretion directly from intestinal L cells through activation of cAMP and ERK1/2 signaling pathways . This dual mechanism contributes to its efficacy in glycemic control.

Glycemic Control

Numerous studies have demonstrated the effectiveness of sitagliptin in improving glycemic parameters in patients with T2DM. A notable multicenter study involving older adults reported significant reductions in fasting plasma glucose (FPG), HbA1c, and glycated albumin (GA) after 12 months of treatment with sitagliptin compared to control groups:

ParameterSitagliptin GroupControl GroupP-value
FPG (mg/dL)-27.2+0.5<0.0001
HbA1c (%)-0.61-0.29<0.01
GA (%)-2.39-0.93<0.01

The proportion of participants achieving an HbA1c target of <7.4% was significantly higher in the sitagliptin group at various follow-up points .

Case Studies

A retrospective observational study during the COVID-19 pandemic assessed the impact of sitagliptin on hospitalized patients with T2DM and COVID-19. Among 338 patients, those treated with sitagliptin showed:

  • Reduced mortality : 18% vs. 37% in standard care (hazard ratio 0.44, P = 0.0001).
  • Improved clinical outcomes : 60% vs. 38% improvement (P = 0.0001).
  • Higher discharge rates : 120 vs. 89 patients discharged (P = 0.0008) .

Safety Profile

Sitagliptin is generally well-tolerated, with a low incidence of serious adverse effects reported in clinical trials. Common side effects include gastrointestinal disturbances and headache, but severe hypoglycemia is rare when used as monotherapy . Long-term studies have confirmed its safety profile over extended periods.

Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215789
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654671-78-0
Record name Sitagliptin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin phosphate
Reactant of Route 2
Sitagliptin phosphate
Reactant of Route 3
Sitagliptin phosphate
Reactant of Route 4
Reactant of Route 4
Sitagliptin phosphate
Reactant of Route 5
Sitagliptin phosphate
Reactant of Route 6
Sitagliptin phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.